2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclopentylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives.Molecular Structure Analysis
The molecular structures of similar derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The unique properties of this compound make it suitable for various applications, such as drug synthesis, bioassays, and molecular studies.Physical And Chemical Properties Analysis
The physical and chemical properties of similar derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Antimicrobial Activity
Thiazoles have been investigated for their antimicrobial properties. While specific studies on our compound are scarce, related thiazole derivatives have demonstrated antibacterial and antifungal effects. Researchers have synthesized various thiazole-based compounds to combat microbial infections .
Antitumor and Cytotoxic Activity
Thiazoles exhibit potential antitumor and cytotoxic effects. For instance, a study synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity against human tumor cell lines. Our compound may similarly possess antitumor properties .
Neuroprotective Potential
Thiazoles have been explored as neuroprotective agents. Their ability to modulate neurotransmitter systems and protect neurons from damage makes them intriguing candidates for neurodegenerative diseases. While direct evidence for our compound is limited, it could be worth investigating .
Anti-Inflammatory Effects
Thiazoles may exhibit anti-inflammatory properties. Inflammation plays a crucial role in various diseases, and compounds targeting inflammatory pathways are of interest. Although more research is needed, our compound’s structure suggests potential anti-inflammatory activity .
Antiviral Activity
Thiazoles, including our compound, could potentially inhibit viral replication. Antiviral drug discovery often involves exploring heterocyclic scaffolds like thiazoles. While further studies are necessary, this area holds promise .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biochemical targets in the body, leading to their diverse biological activities . The specific interactions would depend on the exact structure of the derivative and the target it interacts with.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could be affected . These could include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth, among others .
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the known activities of thiazole derivatives, the effects could range from reduced inflammation and pain to inhibited growth of microbes or tumor cells .
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S2/c17-11-5-7-14(8-6-11)25(22,23)20-16-19-13(10-24-16)9-15(21)18-12-3-1-2-4-12/h5-8,10,12H,1-4,9H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZBVVQOVZONHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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